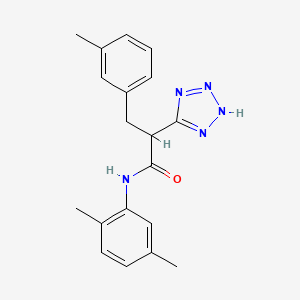
N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a complex organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties, such as high nitrogen content and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 2-(2H-tetrazol-5-yl)acetonitrile can be prepared by reacting sodium azide with 2-cyanoacetic acid under acidic conditions.
Amide Bond Formation: The next step involves the formation of the amide bond. This can be achieved by reacting 2-(2H-tetrazol-5-yl)acetonitrile with 2,5-dimethylphenylamine and 3-methylphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the amide group, converting it to an amine. Reducing agents like lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. For example, nitration can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether.
Substitution: HNO₃ and H₂SO₄ for nitration, FeCl₃ for chlorination.
Major Products
Oxidation: Carboxylic acids or ketones depending on the extent of oxidation.
Reduction: Corresponding amines.
Substitution: Nitro, chloro, or other substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is studied for its potential as a ligand in coordination chemistry due to the presence of the tetrazole ring, which can coordinate with metal ions.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Tetrazole derivatives are known to exhibit various biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine
In medicine, tetrazole-containing compounds are explored for their potential as pharmaceutical agents. They can act as enzyme inhibitors, receptor antagonists, or even as prodrugs that release active metabolites in the body.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes or receptors, thereby altering their activity.
相似化合物的比较
Similar Compounds
N-(2,5-dimethylphenyl)-3-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide: Similar structure but with a different position of the methyl group on the phenyl ring.
N-(2,5-dimethylphenyl)-3-(3-chlorophenyl)-2-(2H-tetrazol-5-yl)propanamide: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
The uniqueness of N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both 2,5-dimethylphenyl and 3-methylphenyl groups, along with the tetrazole ring, provides a unique combination of steric and electronic effects that can be exploited in various applications.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanisms of action
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-12-5-4-6-15(9-12)11-16(18-21-23-24-22-18)19(25)20-17-10-13(2)7-8-14(17)3/h4-10,16H,11H2,1-3H3,(H,20,25)(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFUSZBHMXCHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C2=NNN=N2)C(=O)NC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2739375.png)
![4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2739376.png)
![3-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B2739377.png)

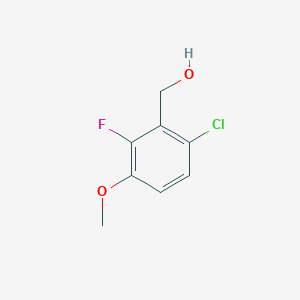
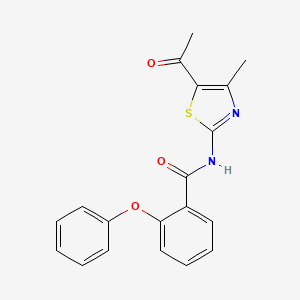
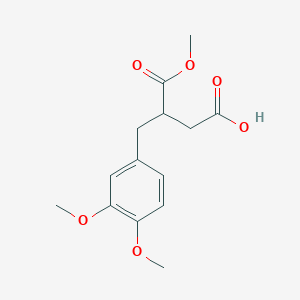
![2-Benzyl-5-(3-methyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2739386.png)
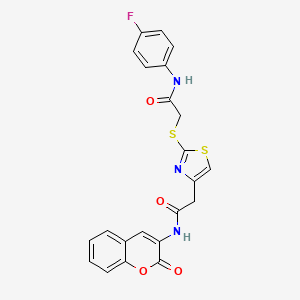
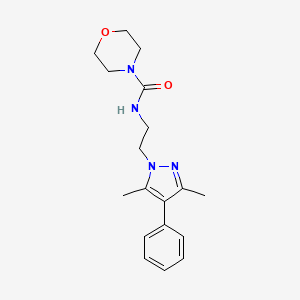
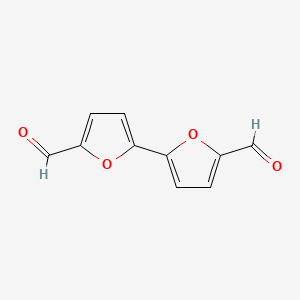
![5-[(3-fluorophenyl)methyl]-8-methoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2739395.png)

![Thieno[3,2-c]quinolin-4(5H)-one](/img/structure/B2739397.png)
